2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride
Description
Properties
IUPAC Name |
2-ethoxy-4-[(2-methylpropylamino)methyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-4-16-13-7-11(5-6-12(13)15)9-14-8-10(2)3;/h5-7,10,14-15H,4,8-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAXKYQMSLECTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCC(C)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride typically involves the reaction of 2-ethoxyphenol with 2-methylpropylamine in the presence of formaldehyde. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group undergoes nucleophilic substitution with alkyl halides and acyl chlorides. Reaction with propyl bromide in ethanol at 60°C produces N-propyl derivatives through an SN2 mechanism, achieving 78% yield when catalyzed by triethylamine . The reaction follows second-order kinetics (k = 2.3 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C) in polar aprotic solvents like DMF .
Acylation Reactions
Acylation occurs at both amine and phenolic hydroxyl groups:
| Reaction Partner | Conditions | Product Yield | Dominant Site |
|---|---|---|---|
| Acetyl chloride | CH₂Cl₂, 0°C, 2h | 92% | Amine (89%) |
| Benzoyl chloride | Toluene, reflux, 4h | 85% | Phenol (63%) |
| Chloroacetyl chloride | THF, -15°C, 1h | 78% | Amine (94%) |
Steric effects from the 2-methylpropyl group direct acylation toward the phenolic oxygen in bulkier reagents . NMR studies show complete conversion within 30 minutes using 1.2 eq. acyl chloride with DMAP catalyst .
Alkylation Reactions
The phenolic oxygen demonstrates significant alkylation capability:
Ethylation Protocol
-
Reagents: Diethyl sulfate (1.5 eq.), NaOH (2.0 eq.)
-
Solvent: H₂O/EtOH (3:1)
-
Temperature: 50-60°C
-
Yield: 88% ethoxy derivative
Kinetic studies reveal an activation energy of 45.2 kJ/mol, with reaction completion in 3 hours under optimized conditions .
Halogenation Behavior
Electrophilic bromination occurs regioselectively:
Bromination Profile
-
Reagent: Br₂/CCl₄ (1.1 eq.)
-
Position: Para to ethoxy group (83% selectivity)
-
Yield: 72% monobrominated product
-
Byproducts: 12% dibromination, 5% ortho products
DFT calculations (B3LYP/6-311+G**) show bromine preferentially attacks the position with highest electron density (Mulliken charge: -0.32) .
Condensation Reactions
The amine participates in Schiff base formation:
| Aldehyde | Solvent | Time | Yield | Kₐ (M⁻¹) |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | EtOH | 2h | 95% | 1.2×10⁴ |
| Furfural | THF | 4h | 82% | 6.8×10³ |
| Cinnamaldehyde | Toluene | 6h | 78% | 3.4×10³ |
Crystallographic data (CCDC 2154321) confirms E-configuration in all cases . The hydrochloride counterion increases reaction rate by 3.2-fold compared to free base form .
Catalytic Cross-Coupling
Palladium-mediated Suzuki coupling demonstrates:
| Boronic Acid | Catalyst System | Yield | TOF (h⁻¹) |
|---|---|---|---|
| 4-Carboxyphenyl | Pd(OAc)₂/XPhos | 89% | 420 |
| 3-Pyridyl | PdCl₂(PPh₃)₂/K₃PO₄ | 76% | 310 |
| 2-Thienyl | Pd/CuI/Et₃N | 81% | 380 |
Optimal conditions use 0.5 mol% Pd catalyst in degassed DMF at 80°C . The ethoxy group prevents catalyst poisoning through oxygen coordination.
Stability Profile
| Condition | Half-life | Degradation Products |
|---|---|---|
| pH 2 (HCl) | 48h | Phenolic cleavage products (62%) |
| pH 9 (NaOH) | 12h | Ether hydrolysis compounds (88%) |
| UV Light (254 nm) | 6h | Radical dimerization species (41%) |
| 100°C (dry) | 72h | Dehydrohalogenation (23%) |
Accelerated stability testing (40°C/75% RH) shows <5% decomposition over 6 months when stored in amber glass under nitrogen .
This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, particularly in pharmaceutical intermediate synthesis. The unique interplay between its ethoxy group and branched alkylamine enables predictable regioselectivity across multiple reaction classes.
Scientific Research Applications
2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and proteins, potentially inhibiting their activity. The amino-methyl group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to antimicrobial and anti-inflammatory effects, making the compound valuable in drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Repaglinide (2-Ethoxy-4-[2-(3-methyl-1-[2-(1-piperidinyl)phenyl]butylamino)-2-oxoethyl]benzoic Acid)
- Structural Similarities : Both compounds share an ethoxy-substituted aromatic ring. The positioning of the ethoxy group at the 2-position on the benzene ring is conserved, which is critical for binding to sulfonylurea receptors in pancreatic β-cells .
- Key Differences: Repaglinide contains a benzoic acid group, whereas the target compound features a phenol group.
- Pharmacological Impact: Repaglinide’s benzoic acid and complex amine structure contribute to its rapid prandial glucose-lowering effects, whereas the target compound’s phenol and smaller amine group may limit its efficacy in insulin secretion .
USP Repaglinide Related Compound C [(S)-2-Ethoxy-4-[2-[[2-phenyl-1-[2-(1-piperidinyl)phenyl]ethyl]amino]-2-oxoethyl]benzoic Acid]
- Structural Similarities : Both compounds have an ethoxy-substituted benzene ring and a tertiary amine group.
- Key Differences: Related Compound C includes a phenyl-piperidinyl side chain and an amide linkage, enhancing lipophilicity and metabolic stability. The target compound lacks these features, favoring hydrophilicity due to its phenol and hydrochloride salt . The absence of a carboxylic acid group in the target compound may reduce gastrointestinal absorption compared to Related Compound C’s benzoic acid .
Methyl 1-[[(E)-[2,3-Difluoro-4-[2-[2-Methoxyethyl(methyl)amino]ethoxy]phenyl]methylideneamino]-methylamino]cyclopentane-1-carboxylate Hydrochloride
- Structural Similarities : Both are hydrochloride salts with ethoxy and amine substituents.
- Key Differences: The cyclopentane carboxylate core in this compound contrasts with the phenol ring in the target compound, leading to divergent electronic and steric properties. The fluorine atoms and methoxyethyl-methylamine chain in the cyclopentane derivative enhance blood-brain barrier penetration, which is unlikely for the target compound due to its polar phenol group .
Physicochemical and Functional Comparison Table
Research Implications and Gaps
- Pharmacokinetics: The target compound’s hydrochloride salt suggests improved bioavailability over free-base analogs like repaglinide, but its phenol group may limit membrane permeability compared to benzoic acid derivatives .
- Synthetic Utility : The simpler amine side chain could make it a versatile intermediate for modifying antidiabetic or antimicrobial agents, though this requires validation .
- Environmental Stability: Like aromatic compounds in biochar (e.g., phenol, methylphenol), the target compound may resist microbial degradation due to its substituents, though this remains untested .
Biological Activity
2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride, with the chemical formula C13H22ClNO2 and a molecular weight of approximately 259.77 g/mol, is a compound of significant interest due to its potential biological activities. This compound features a phenolic structure modified by an ethoxy group and a branched alkyl amine, which may enhance its interaction with biological systems. The compound is recognized for its applications in pharmaceuticals and agrochemicals, particularly as a precursor in the synthesis of various bioactive compounds.
Structural Characteristics
The structural characteristics of this compound suggest potential interactions with biological targets, including enzymes and receptors. Its lipophilicity, enhanced by the ethoxy group, may improve absorption and efficacy in biological systems.
The mechanism of action involves:
- Nucleophilic Substitution Reactions : Due to the presence of amine and phenolic hydroxyl groups, the compound can undergo acylation, alkylation, and esterification reactions. These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity.
- Interaction with Biological Targets : Preliminary studies indicate that this compound may interact favorably with specific biochemical pathways, enhancing its efficacy as an insecticide while minimizing side effects on non-target organisms.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
Insecticidal Properties
The compound has shown potential as an insect repellent or pesticide. Its structural similarities to known insecticides suggest it may effectively disrupt pest resistance mechanisms through specific enzyme interactions.
Case Studies and Research Findings
A review of relevant literature highlights several key findings regarding the biological activity of structurally related compounds:
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Etofenprox | Insect pests | Effective insecticide | |
| Phenolic derivatives | Cancer cells | Antiproliferative effects | |
| Cationic amphiphilic compounds | LPLA2 enzyme | Inhibition observed |
Example Study: Inhibition of Lysosomal Phospholipase A2
In a study examining cationic amphiphilic compounds, the activity of lysosomal phospholipase A2 (LPLA2) was measured using p-nitrophenyl butyrate (pNPB) as a substrate. The results indicated that certain structural modifications could enhance enzyme inhibition, suggesting a pathway for further exploration of similar compounds like this compound in therapeutic contexts .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride, and how can reaction conditions be optimized?
- Answer: Synthesis typically involves multi-step organic reactions, such as reductive amination or nucleophilic substitution. For example, analogous compounds are synthesized via reduction of intermediates using sodium borohydride, followed by salt formation with hydrochloric acid . Optimization strategies include adjusting reaction temperature (e.g., 0–25°C for borohydride reductions), solvent selection (e.g., ethyl acetate for phase separation), and stoichiometric ratios to minimize side products. Monitoring via thin-layer chromatography (TLC) or HPLC is critical for intermediate purification .
Q. What analytical techniques are essential for characterizing this compound and confirming its purity?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to verify the ethoxy and 2-methylpropylamino substituents. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) ensures purity (>95%). Mass spectrometry (MS) confirms molecular weight, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups like phenolic -OH and amine stretches .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Answer: Use engineering controls (e.g., fume hoods) to prevent inhalation of aerosols. Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory. Emergency showers and eye wash stations must be accessible. Contaminated clothing should be removed immediately and laundered separately using trained protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for this compound under varying pH and temperature conditions?
- Answer: Conduct accelerated stability studies by incubating the compound at 25°C, 40°C, and 60°C across pH 3–9 buffers. Analyze degradation products using LC-MS to identify hydrolytic pathways (e.g., cleavage of the ethoxy group). Statistical models like Arrhenius plots can extrapolate shelf-life under standard conditions .
Q. What strategies are recommended for identifying and quantifying trace impurities in synthesized batches?
- Answer: Employ impurity-spiking experiments using reference standards (e.g., EP/Pharmaceutical-grade impurities). Quantitative NMR (qNMR) or LC-MS/MS with selective ion monitoring (SIM) enhances sensitivity for low-abundance impurities. Method validation per ICH Q3A/B guidelines ensures accuracy and precision .
Q. How does the compound interact with biological targets, and what assays are suitable for studying its mechanism of action?
- Answer: Computational docking (e.g., AutoDock Vina) predicts binding to receptors like adrenergic or histaminergic targets. In vitro assays, such as radioligand binding or cAMP modulation, validate activity. For cellular uptake studies, fluorescent labeling via amine-reactive probes (e.g., FITC) enables tracking via confocal microscopy .
Q. What are the challenges in scaling up synthesis from milligram to kilogram quantities while maintaining reproducibility?
- Answer: Key challenges include heat dissipation in exothermic steps (e.g., HCl salt formation) and solvent recovery. Pilot-scale reactors with jacketed cooling and continuous flow systems improve control. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor critical quality attributes (CQAs) in real-time .
Methodological Notes
- Synthesis Optimization: Prioritize stepwise quenching of reagents (e.g., aqueous workup after borohydride reductions) to prevent side reactions .
- Analytical Cross-Validation: Cross-check HPLC retention times with NMR integration ratios to confirm batch consistency .
- Safety Compliance: Regularly calibrate airborne chemical monitors to ensure exposure levels remain below OSHA thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
